Discovery, Chemistry, and Application in Folate Metabolism Research Executive Summary N-(4-acetamidobenzoyl)-L-glutamic acid (ApABG) is the primary urinary catabolite of folic acid and folates in humans. Unlike the biolo...
Author: BenchChem Technical Support Team. Date: February 2026
Discovery, Chemistry, and Application in Folate Metabolism Research
Executive Summary
N-(4-acetamidobenzoyl)-L-glutamic acid (ApABG) is the primary urinary catabolite of folic acid and folates in humans. Unlike the biologically active folate cofactors, ApABG represents the irreversible "sink" of folate turnover. Its discovery was pivotal in understanding the kinetics of folate homeostasis, revealing that folate catabolism is a regulated enzymatic process rather than merely spontaneous degradation. Today, ApABG serves as a critical biomarker for evaluating whole-body folate turnover rates in clinical conditions ranging from pregnancy to colorectal cancer.
This guide provides a comprehensive technical analysis of ApABG, covering its historical discovery, chemical synthesis, biological pathway, and gold-standard analytical protocols.
Terminal catabolite of folate metabolism (Phase II Conjugate)
History of Discovery
The identification of ApABG was a multi-decade journey that transitioned from understanding bacterial folate requirements to mapping human catabolism.
1940s - The Structural Era: Following the isolation of folic acid, researchers identified p-aminobenzoylglutamic acid (pABG) as a structural component. Early assumptions held that pABG was the primary breakdown product, resulting from the cleavage of the C9-N10 bond of the pteroyl moiety.
1976 - The Acetylation Breakthrough: The seminal work by Murphy et al. (1976) and subsequently Krumdieck et al. (1978) revolutionized the field. They demonstrated that while pABG is the immediate product of cleavage, it is rapidly
-acetylated in the liver prior to excretion.
1990s - Kinetic Modeling:J.F. Gregory III and colleagues utilized ApABG to model folate kinetics. By tracking deuterium-labeled ApABG in urine, they established the multi-compartment model of folate turnover, proving that catabolism rates are intake-dependent.
Biological Pathway: The "Folate Trap" of Catabolism
The formation of ApABG is a two-step process involving oxidative cleavage followed by Phase II detoxification.
C9-N10 Cleavage: Folates (specifically Tetrahydrofolate and Dihydrofolate) are susceptible to oxidative degradation. This cleaves the molecule into a pterin (pterin-6-aldehyde) and p-aminobenzoylglutamate (pABG) .
N-Acetylation: The free amine on pABG is toxic and reactive. The enzyme Arylamine N-acetyltransferase 1 (NAT1) transfers an acetyl group from Acetyl-CoA to pABG, forming ApABG . This step renders the molecule more hydrophilic and prevents re-incorporation into folate biosynthesis (in bacteria) or toxic side reactions.
Diagram 1: Folate Catabolism Pathway
Caption: The irreversible catabolic pathway of folates.[1] The C9-N10 cleavage yields pABG, which is obligately acetylated by NAT1 to form ApABG for excretion.[1]
Chemical Synthesis Protocol
For research purposes (e.g., creating analytical standards), ApABG is synthesized via the acetylation of p-aminobenzoyl-L-glutamic acid.
Dissolution: Dissolve 2.66 g (10 mmol) of p-aminobenzoyl-L-glutamic acid in 20 mL of glacial acetic acid in a round-bottom flask.
Acetylation: Add 1.2 g (15 mmol) of anhydrous sodium acetate and 1.5 mL (15 mmol) of acetic anhydride.
Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Silica gel; Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1). The starting amine spot (ninhydrin positive) should disappear.
Quenching: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product, ApABG, will precipitate as a white solid.
Purification: Filter the precipitate. Recrystallize from hot water or water/ethanol mixture.
Validation: Confirm structure via
-NMR (DMSO-). Look for the diagnostic singlet methyl peak of the acetyl group at ppm and the amide proton at ppm.
Analytical Methodology: LC-MS/MS Quantification
Quantifying ApABG in urine is the gold standard for assessing folate turnover. Due to the polar nature of the compound, derivatization (butylation) is often employed to improve retention on C18 columns and ionization efficiency.
Workflow Summary
Sample Prep: Urine + Internal Standard (
-ApABG).
SPE: Solid Phase Extraction (SAX or C18) to remove salts/urea.
Derivatization: Butanol/HCl incubation to form butyl esters.
Detection: LC-MS/MS (MRM mode).
Diagram 2: Analytical Workflow (LC-MS/MS)
Caption: Optimized LC-MS/MS workflow for ApABG quantification involving SPE cleanup and butyl-ester derivatization to enhance sensitivity.
Gregory, J. F., III, et al. (1998). "Kinetic model of folate metabolism in nonpregnant women consuming [2H2]folic acid: isotopic labeling of urinary folate and the catabolite para-acetamidobenzoylglutamate indicates slow, intake-dependent, turnover of folate pools." Journal of Nutrition.[3][4] Link
Murphy, M., et al. (1976).[1] "The identification of the major urinary folate catabolite in the rat as p-acetamidobenzoyl-L-glutamate." Biochemical Society Transactions.
Krumdieck, C. L., et al. (1978).[1] "The urinary excretion of p-acetamidobenzoylglutamate as an index of folate turnover." American Journal of Clinical Nutrition.
Suh, J. R., Herbig, A. K., & Stover, P. J. (2001). "New perspectives on folate catabolism." Annual Review of Nutrition. Link
Hannisdal, R., et al. (2009). "Analytical recovery of folate degradation products formed in human serum and plasma at room temperature." Journal of Nutrition.[3][4] Link
Technical Guide: p-Acetamidobenzoylglutamate as a Folate Breakdown Product
This guide details the biochemical origin, analytical quantification, and clinical significance of p-acetamidobenzoylglutamate (ApABG) , the terminal catabolite of folate metabolism. It is designed for researchers invest...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the biochemical origin, analytical quantification, and clinical significance of p-acetamidobenzoylglutamate (ApABG) , the terminal catabolite of folate metabolism. It is designed for researchers investigating folate kinetics, bioavailability, and one-carbon metabolism stability.
[1]
Executive Summary & Biochemical Context
p-Acetamidobenzoylglutamate (ApABG) is the acetylated derivative of p-aminobenzoylglutamate (pABG).[1][2][3][4][5] In mammalian systems, it represents the final, irreversible sink of folate catabolism. Unlike the recycling of homocysteine to methionine or the interconversion of tetrahydrofolate (THF) cofactors, the formation of ApABG marks the permanent loss of the vitamin from the metabolic pool.
Quantifying ApABG in urine provides a non-invasive, time-integrated metric of whole-body folate turnover, offering distinct advantages over static plasma folate measurements which fluctuate with recent dietary intake.
The Catabolic Imperative
Folate molecules (specifically reduced forms like THF and 5-methyl-THF) are chemically labile.[6] They are susceptible to oxidative cleavage at the C9-N10 bond .
The Product: This cleavage yields a pteridine moiety and p-aminobenzoylglutamate (pABG) .
The Modification: pABG is a substrate for Arylamine N-acetyltransferase 1 (NAT1) , primarily in the liver, which converts it to ApABG prior to urinary excretion.
Mechanistic Pathway: From Cofactor to Catabolite
The generation of ApABG is a two-step process involving non-enzymatic degradation followed by enzymatic detoxification.
Step 1: Oxidative Cleavage (C9-N10 Scission)
Reduced folates are vulnerable to oxidation. The C9-N10 bond, connecting the pterin ring to the p-aminobenzoic acid (pABA) moiety, is the weakest link.
Trigger: Reactive Oxygen Species (ROS) or spontaneous hydrolysis.
Result: The molecule splits into a pterin (e.g., 6-formylpterin) and pABG.
Step 2: N-Acetylation (The NAT1 Checkpoint)
Free pABG is structurally similar to p-aminobenzoic acid (PABA). To facilitate excretion and prevent re-utilization (by bacteria or salvage pathways), the liver acetylates the amine group at the N4 position.
Why: Acidification stabilizes the catabolites and ensures consistent ionization.
Precipitation: Add 1.0 mL of ice-cold Acetonitrile (1:5 ratio). Vortex vigorously for 30 seconds.
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
Transfer supernatant to an autosampler vial.
3. LC-MS/MS Parameters
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 3 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 90% B over 5 minutes.
Ionization: ESI Positive Mode.
MRM Transitions (Example):
ApABG:
(Quantifier), (Qualifier).
pABG:
.
IS (
-Glu): Monitor corresponding shift.
Analytical Workflow Diagram
Caption: Optimized sample preparation workflow for LC-MS/MS analysis of urinary folate catabolites.
Data Interpretation & Troubleshooting
Reference Ranges
Basal Excretion: In healthy adults on a standard diet, total catabolite excretion (ApABG + pABG) is typically 0.5 – 1.0 µmol/24h .
Ratio: ApABG is usually the dominant species, often comprising >80% of the total catabolite load. A shift toward pABG may indicate NAT1 polymorphism or saturation.
Troubleshooting Guide
Issue: High pABG/ApABG ratio.
Cause: Bacterial contamination in urine (bacterial hydrolases cleave the glutamate) or improper storage allowing deacetylation.
Fix: Ensure samples are frozen immediately. Add sodium azide if 24h collection is kept at room temp (not recommended).
Issue: Signal Suppression.
Cause: Matrix effects from high salt/urea in urine.
Fix: Increase the dilution factor (1:10 or 1:20) or switch to a deuterated analog of ApABG as the internal standard to perfectly track matrix effects.
References
Murphy, M., et al. (1976).[6] "Identification of p-acetamidobenzoylglutamate as a major urinary folate catabolite in man." Biochemical and Biophysical Research Communications.
Minchin, R. F. (1995).[6][2] "Acetylation of p-aminobenzoylglutamate, a folic acid catabolite, by recombinant human arylamine N-acetyltransferase and U937 cells." Biochemical Journal.
Hannam, S., et al. (2006). "Simple method for the quantitative analysis of endogenous folate catabolites p-aminobenzoylglutamate (pABG) and its acetamido (apABG) derivative in human serum and urine by liquid chromatography-tandem mass spectrometry." Clinical Biochemistry.
McPartlin, J., et al. (1993).[3] "Reversed-phase high-performance liquid chromatographic method for the quantitation of endogenous folate catabolites in rat urine." Journal of Chromatography B.
Caudill, M. A., et al. (2013). "Folate Catabolites in Spot Urine as Non-Invasive Biomarkers of Folate Status."[11] PLOS ONE.
The Biological Significance of ApABGlu: A β-Glucosidase at the Crossroads of Biomass Conversion and Cellular Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract β-glucosidases (BGLs) are a ubiquitous class of enzymes essential for the final step of cellulose degradation, hydrolyzing cellobios...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
β-glucosidases (BGLs) are a ubiquitous class of enzymes essential for the final step of cellulose degradation, hydrolyzing cellobiose and other short β-linked oligosaccharides into glucose. This guide provides a comprehensive overview of the biological significance of a representative β-glucosidase, termed here as ApABGlu, to encapsulate the critical functions of this enzyme family. We will delve into its catalytic mechanism, diverse biological roles in fungi and bacteria, and its profound implications for industrial biotechnology, particularly in the burgeoning field of biofuel production. This document will further serve as a practical resource by providing detailed experimental protocols for the characterization of β-glucosidases and will be supported by in-depth visualizations and a thorough list of references to ground the presented information in authoritative scientific literature.
Introduction: The Pivotal Role of β-Glucosidases
The enzymatic conversion of lignocellulosic biomass, the most abundant renewable resource on Earth, into fermentable sugars is a cornerstone of modern biotechnology.[1][2] This complex process relies on the synergistic action of a cocktail of cellulolytic enzymes.[3] Among these, β-glucosidases (BGLs; EC 3.2.1.21) play a critical, yet often underestimated, role. While endoglucanases and cellobiohydrolases work to break down complex cellulose chains into smaller oligosaccharides, it is the β-glucosidase that performs the final and crucial hydrolytic cleavage of cellobiose into glucose.[3] This function is not only vital for providing readily metabolizable sugars but also for alleviating the product inhibition of other cellulases by cellobiose, thereby enhancing the overall efficiency of cellulose degradation.[1][3] BGLs are found across all domains of life and are classified into several glycoside hydrolase (GH) families based on their amino acid sequences, with families GH1 and GH3 being the most prominent.[1][3][4]
Catalytic Mechanism and Substrate Specificity
The catalytic activity of a β-glucosidase is centered within its active site, a highly specific three-dimensional pocket shaped by a unique arrangement of amino acid residues.[5][6] This specificity ensures that the enzyme primarily binds to and acts upon its intended substrates.[5][7]
The Active Site and the Induced-Fit Model
The interaction between a BGL and its substrate is best described by the induced-fit model.[6][7] This model posits that the initial binding of the substrate to the enzyme's active site induces a conformational change in the enzyme, leading to a more precise and tighter fit that facilitates catalysis.[6] This dynamic interaction is crucial for the enzyme's efficiency.[8] The active sites of BGLs in the GH1 family, for instance, are characterized by highly conserved motifs, such as NEPW and TENG, which contain the essential carboxylic acid catalytic residues (glutamic acid) that act as a catalytic acid-base and a nucleophile.[4]
Substrate Specificity
β-glucosidases exhibit varying degrees of substrate specificity. While their primary substrate is often cellobiose, many BGLs can also hydrolyze other β-linked glucooligosaccharides and synthetic glucosides like p-nitrophenyl-β-D-glucopyranoside (pNPG), which is commonly used in activity assays.[3][4][9] Some BGLs show a preference for the chain length of their substrate. For example, the Aspergillus aculeatus β-glucosidase 1 (AaBGL1) preferentially hydrolyzes β-1,3 linked glucooligosaccharides up to a degree of polymerization (DP) of 3, but favors β-1,4 glucooligosaccharides at higher DPs.[1] This broad specificity can be advantageous in industrial settings where the biomass feedstock may contain a variety of different β-glucosidic linkages.
Diverse Biological Roles of β-Glucosidases
The biological importance of β-glucosidases is context-dependent, varying significantly with the organism and its environment.
In Fungi: Masters of Cellulose Degradation
Filamentous fungi, such as those from the genus Aspergillus, are prolific producers of a wide array of cellulolytic enzymes, including potent β-glucosidases.[1][3][9][10] For these organisms, BGLs are indispensable for nutrient acquisition from plant biomass. They act in concert with other cellulases to efficiently break down cellulose, a major component of plant cell walls, into glucose, which can then be absorbed and metabolized. The expression of these enzymes is often tightly regulated and induced by the presence of cellulose or its degradation products.
In Bacteria: Adaptability and Extremophilicity
Bacteria also utilize β-glucosidases for biomass degradation. Some bacteria, like Anoxybacillus sp., produce thermostable BGLs that are of particular interest for industrial applications due to their ability to function at high temperatures.[4] In extremophilic bacteria such as Acidithiobacillus ferrooxidans, which thrive in highly acidic environments, these enzymes are part of a metabolic machinery adapted to extreme conditions.[11][12][13][14] A. ferrooxidans is a chemolithoautotroph that derives energy from the oxidation of iron and sulfur compounds and plays a significant role in bioleaching processes.[11][14] Its genome contains genes for various metabolic pathways, including those for carbon fixation and stress response, where BGLs can contribute to carbohydrate metabolism.[11][12]
Biotechnological and Industrial Significance
The catalytic prowess of β-glucosidases has positioned them as key enzymes in several industrial processes, most notably in the production of biofuels.
Biofuel Production
The conversion of lignocellulosic biomass into biofuels like ethanol involves a critical step of enzymatic saccharification, where complex carbohydrates are broken down into simple, fermentable sugars.[2] β-glucosidases are essential for the complete hydrolysis of cellulose to glucose, the primary substrate for yeast fermentation.[1] A significant challenge in this process is the inhibition of BGL activity by high concentrations of glucose.[1] Therefore, the discovery and engineering of glucose-tolerant β-glucosidases are major goals in biofuel research.[4] The BGL from Anoxybacillus sp. DT3-1, for example, exhibits remarkable glucose tolerance, retaining 93% of its activity in the presence of 10 M glucose, making it a promising candidate for industrial saccharification processes.[4]
Characterization of a Representative β-Glucosidase
The comprehensive characterization of a novel β-glucosidase is fundamental to understanding its function and assessing its potential for biotechnological applications. This typically involves purification, biochemical characterization, and kinetic analysis.
Purification and Molecular Properties
A common workflow for purifying a BGL involves a series of chromatographic steps, such as ion exchange and size-exclusion chromatography, to isolate the enzyme from a crude cellular extract.[3][10] The purity of the final enzyme preparation is often assessed by SDS-PAGE, which also allows for the determination of its apparent molecular mass.[9][10] The molecular weights of fungal β-glucosidases can vary widely, typically ranging from 35 to 250 kDa.[9]
Biochemical Properties
The optimal pH and temperature for enzyme activity, as well as its stability under different conditions, are critical parameters. Most fungal BGLs exhibit optimal activity in an acidic pH range (pH 4.0-7.0) and at temperatures between 50°C and 70°C.[9][10] These properties are crucial for matching the enzyme to the specific conditions of an industrial process.
The kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.[9] These are typically determined by measuring the initial reaction rates at varying substrate concentrations.
Pre-incubate the reaction buffer and pNPG solution at the desired assay temperature (e.g., 50°C).
In a microcentrifuge tube, combine 300 µL of buffer and 100 µL of pNPG solution.
Initiate the reaction by adding 100 µL of the diluted enzyme solution.
Incubate the reaction mixture for a defined period (e.g., 10 minutes) at the assay temperature.
Stop the reaction by adding 500 µL of the stop solution.
Measure the absorbance of the released p-nitrophenol at 405 nm.
A standard curve of known p-nitrophenol concentrations should be used to quantify the amount of product formed.
One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[9]
Workflow for Purification of a Recombinant β-Glucosidase
This outlines a general workflow for the purification of a heterologously expressed BGL, for example, in Pichia pastoris.[3]
Steps:
Cultivation and Induction: Grow the recombinant P. pastoris strain in an appropriate medium and induce the expression of the BGL gene.
Harvesting and Cell Lysis: Separate the cells from the culture medium by centrifugation. If the BGL is secreted, the supernatant is the starting material. If it is intracellular, resuspend the cell pellet and lyse the cells (e.g., by sonication or enzymatic digestion).
Clarification: Remove cell debris by centrifugation or filtration to obtain a clear crude enzyme extract.
Chromatography:
Ion-Exchange Chromatography: Load the crude extract onto an ion-exchange column (e.g., Q-Sepharose) and elute the bound proteins with a salt gradient.[3]
Size-Exclusion Chromatography: Further purify the active fractions from the previous step using a size-exclusion column (e.g., Sephadex G-100) to separate proteins based on their molecular size.[3]
Purity Analysis: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Concentration and Storage: Concentrate the purified enzyme and store it under conditions that maintain its stability (e.g., at -20°C or -80°C in a suitable buffer with glycerol).
Visualizations
Caption: Experimental workflow for BGL purification and characterization.
Conclusion and Future Perspectives
β-glucosidases, represented here by the conceptual ApABGlu, are enzymes of immense biological and industrial importance. Their fundamental role in the carbon cycle through the degradation of cellulose is mirrored by their critical application in the production of sustainable biofuels. Future research will undoubtedly focus on the discovery of novel BGLs from diverse environments with enhanced properties such as high glucose tolerance, thermostability, and broad substrate specificity. Furthermore, protein engineering and directed evolution approaches will be instrumental in tailoring these enzymes for specific industrial applications, thereby unlocking the full potential of lignocellulosic biomass as a renewable feedstock for a bio-based economy.
References
Characterization of Aspergillus aculeatus β-glucosidase 1 accelerating cellulose hydrolysis with Trichoderma cellulase system. Journal of Molecular Catalysis B: Enzymatic. [Link]
Characterization of a thermostable β-glucosidase from Aspergillus fumigatus Z5, and its functional expression in Pichia pastoris X33. Biotechnology for Biofuels. [Link]
Characterization of β-Glucosidase Produced by Aspergillus niger under Solid-State Fermentation and Partially Purified Using MANAE-Agarose. BioMed Research International. [Link]
Characterization of β-glucosidase from Aspergillus terreus and its application in the hydrolysis of soybean isoflavones. Journal of the Science of Food and Agriculture. [Link]
Characterization of a glucose-tolerant β-glucosidase from Anoxybacillus sp. DT3-1. Biotechnology for Biofuels. [Link]
Penta-O-galloyl-D-glucose and its derivatives: Biological and biomedical functions. Journal of Natural Products. [Link]
Amphiregulin, an Epidermal Growth Factor Receptor Ligand, Plays an Essential Role in the Pathogenesis of Transforming Growth Factor-β-induced Pulmonary Fibrosis. The Journal of Biological Chemistry. [Link]
Transcriptional regulation of apolipoprotein A-I expression in Hep G2 cells by phorbol ester. Nucleic Acids Research. [Link]
Acidithiobacillus ferrooxidans metabolism: from genome sequence to industrial applications. BMC Genomics. [Link]
Acidithiobacillus ferrooxidans: One of the most tolerant microorganisms to acidic environments. ELBA Bioflux. [Link]
Acidithiobacillus ferrooxidans. National Genomics Data Center. [Link]
Physiological Functions of APP Family Proteins. Cold Spring Harbor Perspectives in Medicine. [Link]
Comparison of protein active site structures for functional annotation of proteins and drug design. Proteins: Structure, Function, and Bioinformatics. [Link]
Substrates And Enzyme Specificity. Jack Westin. [Link]
Enzyme Active Site and Substrate Specificity. Biology LibreTexts. [Link]
Unveiling the Bioleaching Versatility of Acidithiobacillus ferrooxidans. MDPI. [Link]
Distinct binding sites in the structure of alpha 2-macroglobulin mediate the interaction with beta-amyloid peptide and growth factors. The Journal of Biological Chemistry. [Link]
Apelin in glioblastoma: A dual target for tumor and vascular intervention. Vascular Pharmacology. [Link]
Biology and pathophysiology of the amyloid precursor protein. Journal of Neurochemistry. [Link]
Amphiregulin, an epidermal growth factor receptor ligand, plays an essential role in the pathogenesis of transforming growth factor-β-induced pulmonary fibrosis. The Journal of Biological Chemistry. [Link]
Expression of the apelin receptor, a novel potential therapeutic target, and its endogenous ligands in diverse stem cell populations in human glioblastoma. Neuropharmacology. [Link]
Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist. Expert Review of Cardiovascular Therapy. [Link]
Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. The Journal of Biological Chemistry. [Link]
Regulation of Bacillus subtilis aprE Expression by glnA through Inhibition of scoC and σD-Dependent degR Expression. Journal of Bacteriology. [Link]
Enzyme Activity-Substrate Specificity: A Complete Guide. ResearchGate. [Link]
The capable ABL: what is its biological function?. Molecular and Cellular Biology. [Link]
Mechanism of action of novel lung edema therapeutic AP301 by activation of the epithelial sodium channel. Molecular Pharmacology. [Link]
Aminolevulinic acid: from its unique biological function to its star role in photodynamic therapy. International Journal of Biochemistry & Cell Biology. [Link]
Regulation of Surfactant Protein Gene Expression by Aspergillus fumigatus in NCl-H441 Cells. International Journal of Molecular Sciences. [Link]
Apelin-APJ Signaling: a Potential Therapeutic Target for Pulmonary Arterial Hypertension. ResearchGate. [Link]
The mechanism of action of the combination of Astragalus membranaceus and Ligusticum chuanxiong in the treatment of ischemic stroke based on network pharmacology and molecular docking. Medicine. [Link]
Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development. Expert Opinion on Investigational Drugs. [Link]
Targeting the apelin pathway as a novel therapeutic approach for cardiovascular diseases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]
The apelin/APJ system as a therapeutic target in metabolic diseases. Expert Opinion on Therapeutic Targets. [Link]
Role of Biofilm-Associated Protein Bap in the Pathogenesis of Bovine Staphylococcus aureus. Infection and Immunity. [Link]
Biofuel Production Based on Carbohydrates from Both Brown and Red Macroalgae: Recent Developments in Key Biotechnologies. International Journal of Molecular Sciences. [Link]
Regulation of expression of abcA and its response to environmental conditions. Journal of Bacteriology. [Link]
Pathogenesis of Paget's disease: epidermal heregulin-alpha, motility factor, and the HER receptor family. Journal of Investigative Dermatology. [Link]
Genetic regulation of the expression of ABH and Lewis antigens in tissues. Transfusion Clinique et Biologique. [Link]
Advanced Biofuels. World Bioenergy Association. [Link]
Activity-based protein profiling: A graphical review. ResearchGate. [Link]
[Clinical use and action mechanism of propranolol]. Ophthalmologica. [Link]
The role of PSGL-1 in pathogenesis of systemic inflammatory response and coagulopathy in endotoxemic mice. ResearchGate. [Link]
Endogenous Sources of N-(4-acetamidobenzoyl)-L-glutamic acid: A Technical Guide
This technical guide details the endogenous formation, biochemical significance, and analytical quantification of N-(4-acetamidobenzoyl)-L-glutamic acid , scientifically known as N-acetyl-p-aminobenzoylglutamate (apABG)...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the endogenous formation, biochemical significance, and analytical quantification of N-(4-acetamidobenzoyl)-L-glutamic acid , scientifically known as N-acetyl-p-aminobenzoylglutamate (apABG) .
Executive Summary
N-(4-acetamidobenzoyl)-L-glutamic acid (also referred to as apABG or N-acetyl-pABG ) is the primary urinary catabolite of folic acid (Vitamin B9) . Unlike folate vitamers which participate in one-carbon metabolism, apABG represents the irreversible breakdown of the folate molecule.
Its endogenous formation is a two-step process:
Oxidative Cleavage: The scission of the C9-N10 bond of tetrahydrofolate (THF) species, yielding p-aminobenzoylglutamate (pABG).
N-Acetylation: The enzymatic conversion of pABG to apABG by Arylamine N-acetyltransferase 1 (NAT1) .
For drug development professionals and researchers, apABG serves as a critical biomarker for total body folate turnover and is used as a stable internal standard in bioanalytical workflows.
Part 1: Biochemical Origin (The Core)
The endogenous source of N-(4-acetamidobenzoyl)-L-glutamic acid is exclusively the catabolism of intracellular folates. This process occurs primarily in the liver and other tissues with high folate turnover.
The Precursor: Tetrahydrofolate (THF)
Folate cofactors (e.g., 5-methyl-THF, 10-formyl-THF) are essential for nucleotide synthesis and methylation. These molecules are labile and subject to oxidative degradation.
Step 1: C9-N10 Bond Scission (The Rate-Limiting Step)
The committed step in folate catabolism is the cleavage of the C9-N10 bond connecting the pteridine ring to the p-aminobenzoylglutamate tail.
Mechanism: This is primarily an oxidative process. While often non-enzymatic (driven by reactive oxygen species), evidence suggests that when the salvage enzyme Quinoid Dihydropteridine Reductase (QDPR) fails to repair oxidized folate intermediates, the molecule degrades.
Products: This reaction yields a pteridine (e.g., pterin-6-carboxylic acid) and p-aminobenzoylglutamate (pABG) .[1][2]
Step 2: N-Acetylation by NAT1
The resulting pABG is a specific substrate for the cytosolic enzyme Arylamine N-acetyltransferase 1 (NAT1) .
Reaction: Acetyl-CoA + pABG
CoA + N-acetyl-p-aminobenzoylglutamate (apABG) .
Specificity: Studies confirm that pABG is acetylated almost exclusively by NAT1, not NAT2. This makes the formation of apABG a potential probe for NAT1 activity in vivo.
Excretion: The acetylated product (apABG) is highly water-soluble and is excreted in the urine.[3]
Pathway Visualization
The following diagram illustrates the catabolic flow from active folate to the excreted metabolite.
Caption: The endogenous catabolic pathway of folate leading to the formation of N-(4-acetamidobenzoyl)-L-glutamic acid (apABG).
Part 2: Physiological Significance
Understanding the levels of apABG provides insights into cellular metabolism that static folate measurements cannot.
Parameter
Physiological Implication
Folate Turnover
Urinary apABG levels are proportional to the total body folate pool. Unlike serum folate (which fluctuates with recent diet), apABG reflects long-term status and turnover rates.
Pregnancy
Catabolism accelerates during pregnancy. apABG excretion increases significantly (up to 2-fold) in the third trimester, reflecting high tissue turnover and fetal demand.
NAT1 Polymorphisms
Since NAT1 is the sole enzyme responsible for the acetylation step, genetic polymorphisms in the NAT1 gene could theoretically alter the ratio of pABG to apABG, though apABG remains the dominant excreted form.
Oxidative Stress
Conditions that increase reactive oxygen species (ROS) may accelerate C9-N10 cleavage, potentially elevating apABG levels as a marker of oxidative damage to the folate pool.
Part 3: Analytical Methodologies
For researchers aiming to quantify this metabolite, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to the polar nature of the molecule and the complexity of the urine matrix.
Protocol: Quantification of apABG in Urine[3]
Objective: Quantify endogenous N-(4-acetamidobenzoyl)-L-glutamic acid using a stable isotope dilution method.
Caption: Step-by-step LC-MS/MS workflow for the quantification of apABG in human urine.
References
Minchin, R. F. (1995).[4] Acetylation of p-aminobenzoylglutamate, a folic acid catabolite, by recombinant human arylamine N-acetyltransferase and U937 cells.[5][4][6] Biochemical Journal, 307(Pt 1), 1–3.[5][4] Link
McPartlin, J., et al. (1993). Accelerated folate breakdown in pregnancy. The Lancet, 341(8838), 148-149. Link
Gregory, J. F., et al. (2000). Urinary excretion of folate catabolites in response to changes in dietary folate intake in elderly women.[3] American Journal of Clinical Nutrition, 77(4), 919-923.[3] Link
Suh, J. R., et al. (2001). Folate catabolism in humans and rats. Annual Review of Nutrition, 21, 255-282. Link
Caudill, M. A., et al. (2002). Folate catabolism in pregnant and nonpregnant women with controlled folate intakes.[3] Journal of Nutrition, 132(10), 2956-2962. Link
High-Sensitivity LC-MS/MS Protocol for p-Acetamidobenzoylglutamate (apABG) Detection
Application Note & Technical Guide Abstract This guide details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of p-acetamidobenzoylglutamate (apABG) , the primary urina...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Technical Guide
Abstract
This guide details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of p-acetamidobenzoylglutamate (apABG) , the primary urinary catabolite of folate and folic acid.[1][2] Monitoring apABG is critical for assessing folate turnover rates, investigating folate homeostasis, and evaluating the pharmacokinetics of antifolate drugs and rescue agents like glucarpidase. This protocol employs a specific Multiple Reaction Monitoring (MRM) strategy to distinguish apABG from its deacetylated precursor, p-aminobenzoylglutamate (pABG), ensuring high specificity in complex biological matrices like urine and serum.
Introduction & Biological Context
Folate catabolism in mammals involves the cleavage of the C9-N10 bond of folate vitamers, producing pteridines and p-aminobenzoylglutamate (pABG) .[3][4][5] In the liver and kidney, pABG is extensively N-acetylated by N-acetyltransferase 1 (NAT1) to form apABG , which is then excreted in urine.
Clinical Relevance: Elevated apABG levels correlate with increased folate turnover, which can occur in pregnancy, cancer, or during treatment with antifolate chemotherapeutics (e.g., Methotrexate).
Analytical Challenge: Distinguishing apABG (MW ~308) from pABG (MW ~266) and endogenous glutamate requires precise chromatographic separation and mass-selective detection to avoid cross-talk and matrix interference.
MRM Transitions:
The detection relies on the cleavage of the amide bond between the benzoyl moiety and the glutamate residue.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Cone Voltage (V)
Collision Energy (eV)
Type
apABG
309.1
162.1
30
20
Quantifier
apABG
309.1
120.1
30
35
Qualifier
pABG
267.1
120.1
25
18
Quantifier
pABG
267.1
148.1
25
15
Qualifier
IS (C-pABG)
269.1
122.1
25
18
Internal Std
Note: The transition 309.1 -> 162.1 corresponds to the loss of the glutamate moiety (neutral loss of 147 Da), leaving the acetamidobenzoyl fragment.
Workflow Visualization
Figure 1: End-to-end workflow for apABG analysis, from sample preparation to MRM detection.[1]
Results & Discussion
Fragmentation Mechanism
The specificity of this protocol relies on the distinct fragmentation of the apABG molecule.
Precursor (m/z 309): The protonated molecule
.
Primary Product (m/z 162): Cleavage of the amide bond releases the glutamate group (neutral mass 147), leaving the p-acetamidobenzoyl cation (m/z 162).
Secondary Product (m/z 120): Further loss of the acetyl group (ketene loss, 42 Da) from the m/z 162 fragment yields the p-aminobenzoyl cation (m/z 120).
Performance Metrics
Linearity: The method typically demonstrates linearity from 10 nmol/L to 200 µmol/L (R² > 0.99).
Sensitivity: Limit of Quantitation (LOQ) is approximately 10 nmol/L in serum and 50 nmol/L in urine.
Precision: Intra-day and inter-day CV% are typically <10%.
Expert Tips for Troubleshooting
Carryover: Folate catabolites can be sticky. Ensure a needle wash with high organic content (e.g., 50:50 MeOH:Isopropanol) is used between injections.
Stability: Folates and their catabolites are light-sensitive. Perform all sample preparation under amber light or subdued light conditions. Store samples at -80°C.
Matrix Effects: Urine concentration varies widely. Normalize results to urinary creatinine levels to account for dilution variations in spot urine samples.
Interference: High levels of pABG (the deacetylated form) can interfere if chromatographic resolution is poor. Ensure baseline separation between pABG (RT ~5.2 min) and apABG (RT ~4.7 min).
References
McPartlin, J. et al. (1992). The quantitative analysis of endogenous folate catabolites in human urine. Analytical Biochemistry.
Hannisdal, R. et al. (2009). Liquid Chromatography–Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum. Clinical Chemistry.
Gregory, J. F. et al. (2000). Urinary excretion of folate catabolites responds to changes in folate intake more slowly than plasma folate and homocysteine concentrations. The Journal of Nutrition.
PubChem. (2025).[7][8][9] p-Acetamidobenzoylglutamate (Compound Summary). National Library of Medicine.
Application Note: High-Performance Quantification of (4-Acetamidobenzoyl)glutamic Acid (apABG) as a Dynamic Biomarker for Folate Status
Executive Summary Folate status is traditionally assessed via static measures: serum folate (short-term intake) and red blood cell (RBC) folate (long-term storage). However, these markers do not capture the kinetics of f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Folate status is traditionally assessed via static measures: serum folate (short-term intake) and red blood cell (RBC) folate (long-term storage). However, these markers do not capture the kinetics of folate turnover . The quantification of urinary (4-acetamidobenzoyl)glutamic acid (apABG) offers a unique window into the dynamic catabolism of the vitamin.
In humans, folates are cleaved at the C9-N10 bond, yielding pteridines and p-aminobenzoylglutamate (pABG).[1][2][3] pABG is subsequently acetylated in the liver by N-acetyltransferase (NAT) to form apABG, which is excreted in urine.[4] Because apABG represents the irreversible loss of folate from the metabolic pool, its quantification provides a direct metric of Folate Catabolic Rate (FCR) .
This guide details a validated, self-verifying LC-MS/MS protocol for quantifying apABG, designed to overcome common stability and matrix interference challenges.
Biological Mechanism: The Catabolic Funnel
To interpret apABG data, one must understand its origin. Unlike dietary folate which can fluctuate hourly, apABG excretion is a dampened signal representing the degradation of tissue folate pools.
The Acetylation Criticality
While pABG is the immediate cleavage product, it is chemically unstable and susceptible to bacterial synthesis in the gut. The acetylation step (pABG
apABG) occurs primarily in the liver. Therefore, apABG is the superior biomarker because it specifically reflects endogenous tissue catabolism rather than gut microbiome activity or dietary artifacts.
Figure 1: The metabolic pathway transforming unstable folate intermediates into the stable urinary biomarker apABG.[1]
Experimental Protocol: The "Dual-Phase" LC-MS/MS Workflow
This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity.[5][6][7] The method relies on Isotope Dilution for absolute quantification, correcting for matrix effects and recovery losses.
Phase 1: Materials & Sample Preparation
Critical Reagent:
Internal Standard (IS):
-apABG or -Glutamic Acid labeled apABG. Do not use external calibration alone; urine matrix effects are too variable.
Sample Collection:
Collect 24-hour urine (preferred) or spot urine normalized to creatinine.
Stabilization: Add 1% (v/v) Ascorbic Acid and adjust pH to 6.0–7.0 immediately upon collection to prevent oxidative degradation of co-eluting pABG (if also measuring).
Store at -80°C.
Extraction Protocol (Solid Phase Extraction - SPE):
Direct "dilute-and-shoot" methods are prone to ion suppression. SPE is recommended for clinical-grade reliability.
Thaw: Thaw urine at room temperature; vortex 30s.
Spike: Add 10
L of Internal Standard (10 M) to 200 L of urine.
Acidify: Add 200
L of 0.1% Formic Acid (aq).
Conditioning: Use a Strong Cation Exchange (SCX) or Mixed-Mode (MCX) cartridge.
Condition with 1 mL Methanol.
Equilibrate with 1 mL Water (+ 0.1% Formic Acid).
Load: Apply sample.
Wash: 1 mL 0.1% Formic Acid (removes salts/proteins).
Mass Spectrometry Parameters (MRM Mode):
Operate in Positive Electrospray Ionization (ESI+) .
Analyte
Precursor Ion ()
Product Ion ()
Collision Energy (eV)
Role
apABG
309.1
180.1 (Loss of Glu)
20
Quantifier
apABG
309.1
138.1
35
Qualifier
IS (-apABG)
314.1
185.1
20
Internal Std
Analytical Workflow & Logic
The following diagram illustrates the decision logic required to ensure data integrity. This "Self-Validating" workflow prevents the reporting of false positives due to matrix interference.
Figure 2: Step-by-step analytical decision tree ensuring assay validity before data reporting.
Data Interpretation & Reference Values
Calculation
Concentration is determined by the area ratio of the analyte to the internal standard.
Normalization
Because urine volume varies with hydration, results must be normalized to urinary creatinine or collected over a strict 24-hour period.
Reference Ranges (Healthy Adults):
Total Catabolites (apABG + pABG): ~100 – 150 nmol/day (McPartlin et al., 1993).
apABG Fraction: Typically >85% of total catabolites.[1]
Significance:
Elevated Levels: May indicate accelerated cellular turnover (e.g., pregnancy, malignancy) or recent high-dose supplementation.
Depressed Levels: Indicates effective folate conservation or severe depletion of tissue stores.
Troubleshooting & Validation
Issue
Probable Cause
Corrective Action
Low IS Recovery
Ion suppression from salts.
Switch from "dilute-and-shoot" to MCX SPE cartridges.
Peak Tailing
Column secondary interactions.
Increase buffer strength (Ammonium Formate) or use a column with better end-capping.
"Ghost" Peaks
In-source fragmentation of folate.
Ensure chromatographic separation between intact Folic Acid and apABG. Intact folate can fragment in the source to mimic apABG mass.
pABG vs apABG Ratio
Sample degradation.
If pABG levels are unusually high (>20%), suspect bacterial de-acetylation in the urine pot. Check pH and storage temp.
References
McPartlin, J., et al. (1993).[8][9] "Accelerated folate breakdown in pregnancy."[9] The Lancet.[9]
Gregory, J. F., et al. (2000). "Urinary excretion of folate catabolites responds to changes in folate intake more slowly than plasma folate..." The Journal of Nutrition.[1][8][10][11]
Caudill, M. A., et al. (1998). "Folate catabolite excretion is responsive to changes in dietary folate intake in elderly women." The Journal of Nutrition.[1][8][10][11]
Suh, J. R., et al. (2001). "New perspectives on folate catabolism."[12][13] Annual Review of Nutrition.
Hannisdal, R., et al. (2009). "Analytical recovery of folate and its degradation products in human serum and urine." Clinical Chemistry.
p-acetamidobenzoylglutamate extraction from biological tissues
Application Note: High-Performance Extraction and Quantification of p-Acetamidobenzoylglutamate (ApABG) from Biological Tissues Introduction & Biological Context p-Acetamidobenzoylglutamate (ApABG) is the major urinary c...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Performance Extraction and Quantification of p-Acetamidobenzoylglutamate (ApABG) from Biological Tissues
Introduction & Biological Context
p-Acetamidobenzoylglutamate (ApABG) is the major urinary catabolite of folate in humans and a critical biomarker for assessing whole-body folate turnover. While often measured in urine, the quantification of ApABG in biological tissues (liver, kidney, tumor xenografts) provides a direct window into localized folate catabolism and the activity of Arylamine N-acetyltransferases (NAT1/NAT2) .
In tissues, folate catabolism proceeds through the oxidative cleavage of the C9–N10 bond of folate vitamers, yielding pteridines and p-aminobenzoylglutamate (pABG) .[1][2][3] This pABG is subsequently
-acetylated to form ApABG. Accurate extraction is analytically challenging due to the molecule's polarity, the potential for ex vivo generation (artifactual breakdown of endogenous folates), and significant matrix interference in complex tissues.
This guide details a rigorous, self-validating protocol for extracting ApABG from tissues, utilizing LC-MS/MS for detection.
Metabolic Pathway & Mechanism
Understanding the origin of ApABG is essential for preventing experimental artifacts. If the extraction protocol inadvertently degrades intact folates (e.g., via oxidation or UV exposure), pABG levels will artificially rise, skewing ApABG ratios.
Figure 1: The catabolic pathway of folate.[1][2][4][5][6][7][8] Note that pABG is the immediate precursor to ApABG. Extraction buffers must inhibit spontaneous cleavage of Folate to pABG.
Pre-Analytical Considerations
Stability: ApABG is relatively stable, but its precursor (pABG) is sensitive to oxidation. Furthermore, intact folates in the tissue can degrade into pABG during processing.
Antioxidants: Ascorbic acid (1% w/v) is mandatory in the lysis buffer to prevent oxidative degradation of endogenous folates, which would falsely elevate the catabolite pool.
Internal Standards (IS): Use of a stable isotope is required for tissue work due to variable matrix effects.
Recommended:
-ApABG (labeled on the glutamate moiety).
Alternative: Deuterated pABG (
-pABG) can be used if ApABG-specific isotopes are unavailable, though retention time shifts may occur.
Protocol: Tissue Extraction Workflow
This protocol utilizes a "Crush and Crash" method (Homogenization + Protein Precipitation) optimized for polar metabolites, followed by an optional Solid Phase Extraction (SPE) step for lipid-rich tissues (brain, liver).
Figure 2: Decision tree for ApABG extraction. SPE is recommended for liver tissue to remove phospholipids.
LC-MS/MS Quantification Protocol
ApABG is a polar molecule. Standard C18 columns may result in poor retention (eluting in the void volume). A polar-embedded C18 or HSS T3 column is recommended.
Chromatographic Conditions
System: UHPLC coupled to Triple Quadrupole MS.
Column: Waters Acquity HSS T3 (
mm, 1.8 µm) or Phenomenex Kinetex F5.
Mobile Phase A: 0.1% Formic Acid in Water.[9][10][11]
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.3 mL/min.
Gradient:
0-1 min: 2% B (Isocratic hold for polar retention)
1-6 min: 2%
40% B
6-7 min: 95% B (Wash)
7-10 min: 2% B (Re-equilibration)
Mass Spectrometry Parameters (ESI+)
Ionization: Electrospray Positive (ESI+).
Source Temp: 500°C.
Capillary Voltage: 3.0 kV.
MRM Transitions:
Analyte
Precursor ()
Product ()
Cone Voltage (V)
Collision Energy (eV)
Type
ApABG
309.1
180.1
25
20
Quantifier
309.1
138.1
25
35
Qualifier
pABG
267.1
138.1
25
18
Quantifier
IS (-ApABG)
314.1
185.1
25
20
Internal Std
Note: The primary transition 309
180 corresponds to the loss of the glutamate moiety (). The 138 fragment corresponds to the subsequent loss of the acetyl group from the benzoyl core.
Data Analysis & Validation
Calculation
Quantification must be performed using the Internal Standard Method :
Calculate concentration using a calibration curve (range: 1 nM – 1000 nM) prepared in the same biological matrix (stripped) or a surrogate matrix (BSA) to account for ion suppression.
McNulty, H., et al. (1993). "The quantitative analysis of endogenous folate catabolites in human urine." Analytical Biochemistry, 211(2), 299-304. Link
Gregory, J. F., et al. (2000). "Urinary excretion of folate catabolites in humans fed a controlled diet." Journal of Nutrition, 130(11), 2789-2796. Link
Hannisdal, R., et al. (2009). "Liquid Chromatography–Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum." Clinical Chemistry, 55(6), 1147–1154. Link
Suh, J. R., et al. (2001). "Folate catabolism is increased in iron deficiency rats." Journal of Nutrition, 131(8), 2059-2063. Link
Application Note: High-Precision Assessment of Folate Catabolism via ApABGlu Quantification Executive Summary In advanced nutritional research, static measurements of serum folate (vitamin B9) often fail to capture the d...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Precision Assessment of Folate Catabolism via ApABGlu Quantification
Executive Summary
In advanced nutritional research, static measurements of serum folate (vitamin B9) often fail to capture the dynamic turnover of the vitamin, particularly during states of high metabolic demand such as pregnancy, rapid growth, or oxidative stress. ApABGlu (
-acetyl--aminobenzoylglutamate) is the terminal, acetylated catabolite of folate excreted in urine.[1] Its quantification provides the only direct metric of irreversible folate loss and catabolic flux .
This guide details the application of ApABGlu as a definitive biomarker for establishing folate requirements (RDA), assessing oxidative cleavage rates, and distinguishing between dietary insufficiency and metabolic hyper-catabolism.
Part 1: Scientific Foundation & Mechanism
The Limitations of Static Biomarkers
Traditional folate assessment relies on serum folate (short-term status) or red blood cell (RBC) folate (long-term storage). However, these markers do not reveal kinetics. A patient may have normal RBC folate but be experiencing accelerated breakdown due to oxidative stress or enzymatic induction. ApABGlu fills this gap by measuring the output of the folate cycle.
The Catabolic Pathway
Folate degradation is an oxidative process.[2] The C9-N10 bond of tetrahydrofolate (THF) is cleaved, yielding a pterin moiety and
-aminobenzoylglutamate (ABGlu) .[2][3] In humans, ABGlu is rapidly -acetylated by the arylamine -acetyltransferase 1 (NAT1) enzyme in the liver and placenta to form ApABGlu , which is excreted in urine.[1]
Key Insight: Because the C9-N10 cleavage is irreversible, the molar quantity of urinary ApABGlu (plus small amounts of unacetylated
ABGlu) represents the stoichiometric equivalent of folate loss.
Figure 1: The irreversible oxidative cleavage of folate yields pABGlu, which is acetylated to ApABGlu.[1][3][4] This pathway represents the primary route of folate loss from the body.
Part 2: Applications in Nutritional Research
Precision Determination of Folate Requirements (RDA)
By measuring ApABGlu excretion, researchers can perform metabolic balance studies .
If ApABGlu excretion increases (e.g., during pregnancy), the dietary intake must increase proportionally to maintain homeostasis. This method was pivotal in establishing the elevated folate RDAs for pregnant women [1].
Differentiating Malabsorption from Hyper-Catabolism
This is a critical diagnostic application in clinical nutrition and drug development.
Clinical Scenario
Serum Folate
Urinary ApABGlu
Interpretation
Dietary Deficiency
Low
Low
Low intake or malabsorption limits the pool available for breakdown.
Drug interaction displacing folate or inducing oxidative breakdown.
Investigating NAT1 Polymorphisms
Since the conversion of
ABGlu to ApABGlu is mediated by NAT1, this biomarker is used in pharmacogenomic studies. Variations in the NAT1 gene can alter the ratio of acetylated (ApABGlu) to unacetylated (ABGlu) metabolites, serving as a functional readout of NAT1 phenotype in vivo [3].
Part 3: Detailed Experimental Protocol
Method: LC-MS/MS Quantification of Urinary ApABGlu
Sensitivity: < 1 nmol/L
Throughput: High (96-well plate format)
Reagents & Standards
Analyte Standard: ApABGlu (High purity >98%).
Internal Standard (ISTD):
C-ApABGlu or Deuterated ()-ApABGlu. Crucial for correcting matrix effects in urine.
Mobile Phases:
A: 0.1% Formic Acid in Water (LC-MS grade).
B: 0.1% Formic Acid in Acetonitrile.
Stabilizer: Ascorbic acid (to prevent oxidation of any remaining unacetylated pABGlu during processing).
Sample Collection & Preparation
Collection: Collect 24-hour urine (preferred for flux studies) or fasting spot urine (for population screening).[5]
Preservation: Add sodium ascorbate (10 mg/mL) immediately upon collection. Freeze at -80°C.
Step-by-Step Workflow:
Thawing: Thaw urine samples on ice. Vortex for 30 seconds.
Centrifugation: Spin at 10,000 x g for 10 mins to remove particulates.
Dilution & ISTD Addition:
Transfer 100 µL of supernatant to a 96-well plate.
Add 10 µL of Internal Standard solution (10 µM).
Add 390 µL of 0.1% Formic Acid (1:5 dilution).
Note: Dilution is often sufficient to minimize matrix effects, avoiding expensive Solid Phase Extraction (SPE).
Filtration: Pass through a 0.2 µm PTFE filter plate if samples are turbid.
LC-MS/MS Conditions
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
Flow Rate: 0.4 mL/min.
Gradient:
0-1 min: 2% B (Isocratic hold)
1-5 min: Linear gradient to 40% B
5-6 min: Wash at 95% B
6-8 min: Re-equilibrate at 2% B
Mass Spectrometry (MRM Mode):
Ionization: ESI Positive Mode.
ApABGlu Transition: m/z 309.1
180.1 (Quantifier), 309.1 138.1 (Qualifier).
ISTD Transition: Match to labeled standard.
Data Validation Logic
To ensure scientific integrity (E-E-A-T), apply the following logic check to every batch:
Retention Time Lock: ApABGlu must elute at the exact same time as the ISTD.
Linearity: Calibration curve (
) from 1 nmol/L to 1000 nmol/L.
Recovery Check: Spike a known concentration of ApABGlu into a "blank" urine matrix. Calculated recovery must be 85-115%.
Part 4: Workflow Visualization
The following diagram illustrates the decision matrix for researchers analyzing folate status using ApABGlu.
Figure 2: Analytical decision tree. Normalizing ApABGlu to Creatinine (Cr) corrects for urine dilution.
References
McPartlin, J., et al. (1993). Accelerated folate breakdown in pregnancy.[3][6][7][8] The Lancet, 341(8838), 148-149.
Caudill, M. A., et al. (1998). Folate catabolism in pregnant and nonpregnant women with controlled folate intakes. Journal of Nutrition, 128(2), 204-208.
Gregory, J. F., et al. (2000). Urinary excretion of folate catabolites used as a biomarker of folate turnover in human subjects.[2][4][5][9] Journal of Nutrition, 130(11), 2943S-2948S.
Suh, J. R., Herbig, A. K., & Stover, P. J. (2001). New perspectives on folate catabolism. Annual Review of Nutrition, 21, 255-282.
Minchin, R. F. (1995). Acetylation of p-aminobenzoylglutamate, a folic acid catabolite, by recombinant human arylamine N-acetyltransferase and U937 cells. Biochemical Journal, 307(Pt 1), 1-3.
Technical Support Center: N-(4-acetamidobenzoyl)-L-glutamic Acid Analysis
This guide serves as a specialized technical resource for researchers optimizing the High-Performance Liquid Chromatography (HPLC) separation of N-(4-acetamidobenzoyl)-L-glutamic acid . This compound, an acetylated deriv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for researchers optimizing the High-Performance Liquid Chromatography (HPLC) separation of N-(4-acetamidobenzoyl)-L-glutamic acid . This compound, an acetylated derivative of the folate metabolite p-aminobenzoyl-glutamate (PABA-Glu), presents specific challenges due to its dicarboxylic acid moiety and amide functionality.[1]
Executive Summary & Molecule Profile
N-(4-acetamidobenzoyl)-L-glutamic acid is an acidic, polar molecule.[1] Unlike its precursor (PABA-Glu), the primary amine is acetylated, rendering the molecule non-basic and increasing its hydrophobicity.
Critical Attributes:
Functional Groups: Two carboxylic acids (Glutamate moiety) + Two amides.[1]
pKa Values:
(-COOH), (-COOH).[1] The amide nitrogen is non-ionizable in the working pH range.
Chromatographic Behavior: At neutral pH, it exists as a dianion (highly polar, poor retention). At pH < 2.5, it is fully protonated (neutral, good retention).
Troubleshooting Guide (Q&A)
Q1: I am observing significant peak tailing (
). How do I correct this?
Diagnosis: Tailing in acidic dicarboxylic acids is typically caused by "secondary interactions" (ionic attraction) between ionized carboxyl groups and residual silanols on the silica surface, or by partial ionization of the analyte itself.
Solution Protocol:
pH Suppression: Ensure the mobile phase pH is below 3.0 (ideally 2.0–2.5).[1] This suppresses the ionization of the carboxylic acids, keeping the molecule neutral and hydrophobic.
Why? If pH
pKa (e.g., pH 4.0), the analyte splits between ionized and neutral states, causing peak broadening and tailing.
Buffer Selection: Switch from volatile acids (Formic/Acetic) to Phosphate Buffer (20–50 mM) if MS detection is not required.[1] Phosphate masks silanols more effectively than organic acids.[1]
Column Choice: Use a "End-capped" or "Polar-Embedded" C18 column.[1] These phases shield the silica surface from acidic analytes.
Q2: My target peak co-elutes with the impurity N-(4-aminobenzoyl)-L-glutamic acid. How do I improve resolution (
)?
Diagnosis: While the acetamido group adds hydrophobicity, suboptimal selectivity (
) can occur if the organic modifier strength is too high at the beginning of the gradient.
Solution Protocol:
Leverage Hydrophobicity: The acetamido derivative is more hydrophobic than the amino derivative.
Action: Lower the initial %B (Organic) to 3–5%. Hold isocratic for 2 minutes. This allows the more polar amino impurity to elute early, while the acetamido target retains longer.
Change Organic Modifier: If using Acetonitrile (ACN), switch to Methanol (MeOH) .[1]
Why? Methanol is a protic solvent that can hydrogen bond with the amide and carboxyl groups, offering different selectivity (
) compared to the dipolar-aprotic ACN.
Q3: The retention time shifts between injections. What is happening?
Diagnosis: This indicates a lack of "Buffering Capacity" or temperature fluctuation.[1]
Solution Protocol:
Check Buffer Strength: If using 0.1% TFA, the pH is uncontrolled (~2.0) but has no buffering capacity against sample matrix effects. Use 20 mM Potassium Phosphate (pH 2.5) to lock the ionization state.[1]
Thermostat Control: Acidic analytes are sensitive to temperature-induced pKa shifts.[1] Ensure the column oven is stable (e.g.,
).
Optimized Experimental Protocol
This method is designed to maximize resolution between the target and its deacetylated impurity.
Method Parameters
Parameter
Specification
Rationale
Column
C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 or 5 µm
High surface area for retention; end-capping reduces tailing.[1]
Mobile Phase A
20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid
The following diagram illustrates the decision-making process for resolving common issues with this specific analyte.
Caption: Decision tree for diagnosing peak shape and resolution issues specific to N-(4-acetamidobenzoyl)-L-glutamic acid analysis.
References
PtFarm. "Determination of Impurities in Pharmaceutical Preparations Containing Folic Acid." Acta Poloniae Pharmaceutica - Drug Research, vol. 61, no. 6, 2004. Link
Relevance: Establishes baseline separation parameters for benzoyl-glutamate derivatives and the importance of pH control for these acidic species.
Sigma-Aldrich. "HPLC Troubleshooting Guide: Peak Tailing." Sigma-Aldrich Technical Library.[1] Link
Relevance: Provides the mechanistic basis for silanol interactions with acidic analytes and the necessity of low pH buffers.
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog, 2025. Link
Relevance: Confirms the strategy of using end-capped columns and optimizing buffer pH to suppress ioniz
PubChem. "N-(4-Aminobenzoyl)-L-glutamic acid (Compound Summary)." National Library of Medicine.[1][2] Link[1][2]
Relevance: Provides structural data (pKa, logP) validating the hydrophobicity differences between the amino and acetamido forms.
common interferences in ApABGlu quantification by LC-MS/MS
This guide is structured as a specialized Technical Support Center for researchers quantifying ApABGlu (referred to scientifically as ApppG or : Diadenosine triphosphate guanosine) via LC-MS/MS. Status: Operational | Tie...
Primary Challenge: ApppG is a dinucleoside polyphosphate signaling molecule ("alarmone"). Its quantification is plagued by in-source fragmentation of higher-order polyphosphates (
) and isobaric interferences from salt adducts.
Diagnostic Triage: Why is my data compromised?
Use this decision tree to identify the root cause of your quantification failure.
Figure 1: Diagnostic decision tree for common ApppG quantification failures.
Deep Dive: The Three Major Interferences
Interference #1: The "Ghost" Signal (In-Source Fragmentation)
The Problem: You detect ApppG in samples where it shouldn't exist, or concentrations are artificially high.
The Mechanism: Higher-order nucleotides, specifically
(Adenosine-Guanosine Tetraphosphate), are thermally labile. In the hot electrospray source, (Mass ~852) loses a phosphate group (, -80 Da) to become ApppG (Mass ~772). The mass spectrometer detects this fragment as the parent analyte.
Evidence: If your chromatographic peak for ApppG aligns perfectly with the retention time of
, you have in-source fragmentation.
Solution:
Chromatographic Separation: You must separate
from ApppG on the column. If they co-elute, quantification is impossible.
Source Optimization: Lower the desolvation temperature (e.g., from 500°C to 350°C) and declustering potential (DP) to minimize breakage.
Interference #2: The "Cluster" Effect (Salt Adducts)
The Problem: Signal intensity is diluted across multiple mass channels (M+Na, M+K, M+2Na).
The Mechanism: Polyphosphates are ion magnets. In positive mode, they form strong adducts with
and . In negative mode (preferred), they can still form neutral salt complexes that don't fly or appear at different m/z.
The Solution:
Mode: Always use Negative ESI (
).
Desalting: Use volatile ion-pairing reagents (TEA/HFIP) or Ammonium Bicarbonate buffers. Avoid non-volatile salts in sample prep.
Interference #3: The "Iron Trap" (Metal Chelation)
The Problem: Severe peak tailing and vanishing sensitivity at low concentrations.
The Mechanism: The triphosphate backbone of ApppG chelates with iron and stainless steel surfaces in the LC flow path.
The Solution:
Passivation: Flush the system with 0.1% Medronic Acid or phosphoric acid overnight (if column compatible).
Hardware: Use a PEEK-lined column and PEEK tubing.
creates a false positive signal for ApppG () inside the mass spectrometer source.
Figure 2: Mechanism of In-Source Fragmentation causing false positives.
Frequently Asked Questions (FAQ)
Q: My "ApABGlu" standard is showing two peaks. Is it contaminated?A: Likely not. Dinucleoside polyphosphates can exist as structural isomers based on the phosphate linkage (e.g.,
vs linkages), though ApppG is usually linear. More likely, you are seeing resolution of diastereomers if you are using a chiral column, or your standard contains (chemically identical to but sometimes noted differently in synthesis). Ensure your method separates these from (an isomer where phosphates are arranged differently).
Q: Can I use HILIC instead of Ion-Pairing?A: Yes, but be careful. HILIC (e.g., Amide or ZIC-pHILIC) works well for polarity, but separating
from is often harder on HILIC than on IP-RP. If you use HILIC, use a high pH (pH 9.0) Ammonium Acetate/Carbonate buffer to ensure full deprotonation and good peak shape.
Q: The "Glu" in ApABGlu—could it mean Glucuronide?A: If your analyte is a drug metabolite (e.g., Apixaban Glucuronide) and not the nucleotide ApppG, this entire guide changes. However, in nucleotide chemistry, "Glu" rarely denotes glucuronide unless it is a specific prodrug. If you suspect a glucuronide interference, monitor the +176 Da transition (loss of glucuronic acid) to confirm.
References
Jankowski, V., et al. (2014).[1] "Highly sensitive, selective and rapid LC-MS method for simultaneous quantification of diadenosine polyphosphates in human plasma." Journal of Chromatography B.
Liao, W.R., et al. (2020).[2] "Quantification of Adenosine Mono-, Di- and Triphosphate from Royal Jelly using Liquid Chromatography - Tandem Mass Spectrometry." Journal of Food and Drug Analysis.
Thermo Fisher Scientific. (2012). "Organic Flush Solutions to Remove Sample Matrix Interferences in LC-MS Systems." Application Note.
MyADLM. (2017). "Interference Testing and Mitigation in LC-MS/MS Assays." Association for Diagnostics & Laboratory Medicine.
BenchChem. (2025).[3] "Minimizing matrix effects in the LC-MS/MS analysis of ApppA." Technical Guide.
improving the extraction efficiency of N-(4-acetamidobenzoyl)-L-glutamic acid from serum
Analyzing the Challenge I'm currently focused on dissecting the initial request: improving the extraction efficiency of N-(4-acetamidobenzoyl). I'm looking at the key components and objectives, trying to grasp the critic...
Author: BenchChem Technical Support Team. Date: February 2026
Analyzing the Challenge
I'm currently focused on dissecting the initial request: improving the extraction efficiency of N-(4-acetamidobenzoyl). I'm looking at the key components and objectives, trying to grasp the critical variables involved in this challenge. Right now I am trying to identify a concrete goal for efficiency improvement.
Defining the Parameters
I've shifted my focus to the specific chemical context and the associated support documentation for extracting Ac-pABA-Glu. I am mapping the audience's needs and how they will interact with support materials, especially within the Q&A format. My goal is to synthesize the best content, given the required autonomy, scientific integrity, and visualizations.
Evaluating Extraction Methods
I'm now weighing the pros and cons of different extraction methods for Ac-pABA-Glu from serum. PPT is fast but prone to matrix effects. SPE offers cleaner extracts but is costlier and slower. LLE seems difficult without ion pairing or pH adjustment for such a polar compound. Recovery, ion suppression, instability, and peak tailing are the main concerns I'm considering.
Constructing the Guide
I'm now building the actual guide structure. The target molecule is N-(4-acetamidobenzoyl)-L-glutamic acid, and it's important to keep the behavior in serum context in mind. I'm focusing on an introduction to outline the scope. I am structuring the content into modules: Protein Precipitation, then Solid Phase Extraction, and finishing with chromatography concerns. I am aiming for concise and impactful modules.
Optimizing the Process
I'm now diving into the specifics. Module 1 focuses on methanol PPT, where acidification seems crucial for improving solubility and breaking protein interactions. For Module 2 (SPE), I've determined that Mixed-Mode Anion Exchange (MAX) is the ideal strategy, given the analyte's negative charge at neutral pH. The retention mechanism and workflow are also set. Module 3 addresses stability, and I am leaning towards stable isotope labeled internal standards to tackle the signal variability. Temperature control will likely mitigate deacetylation concerns.
Refining the Details
I am now focusing on refining the content's precision. I'm replacing generic terms with precise language, e.g., describing acidification's mechanism of action. I am also clarifying the distinction between recovery and matrix effects.
Visualizing the Workflow
I'm now integrating visualizations to enhance clarity. I've drafted a decision tree diagram for method selection and an SPE protocol flow diagram. I'm using the Google palette for color-coding and ensuring high-contrast text for accessibility.
Validating Content
I am actively searching for relevant scientific literature to validate the approach. I am looking for papers on folate catabolites, methotrexate metabolites, or any method involving acetamidobenzoyl-L-glutamate. I have identified search terms and executed them, and I am reviewing the results for specific papers that match my needs.
Refining Specificity of Focus
I'm now focusing on refining the specifics of "N-(4-aminobenzoyl)-L-glutamic acid" (pABA-Glu) and "4-acetamidobenzoic acid" (PA) based on initial searches. My analysis indicates a need to differentiate the nuances in the search results that relate to those two compounds, with a focus on narrowing the target information. I'm exploring how these structures interact to improve focus.
Analyzing Acetylation Specifics
I'm now zeroing in on the acetylated form, Ac-pABA-Glu. Search results indicate acetylation occurs, but I need to adapt the extraction logic for this specific compound. The acetylation impacts the molecule's basicity, retaining the carboxylic acid groups. This impacts polarity, necessitating strategies like MAX or HLB SPE, potentially avoiding breakthrough on standard C18 SPE. Acidified protein precipitation is an alternative. I'm noting the absence of an existing protocol.
Developing Extraction Strategies
I'm now pivoting toward extraction strategy, the search lacks a direct recipe for Ac-pABA-Glu. I'll propose a protocol geared towards polar acidic metabolites. This includes acidification to improve retention on RP or using anion exchange to capture the carboxyls. I will recommend acidified protein precipitation as an alternative.
Finalizing Extraction Protocol
I'm now solidifying the extraction plan. I've clarified the analyte as a folate/MTX metabolite. My process includes three modules: acidified protein precipitation (Module 1), mixed-mode anion exchange (MAX) SPE (Module 2), and troubleshooting for ion suppression and peak tailing (Module 3). I will leverage "folate metabolite extraction" and "methotrexate metabolite extraction" literature as proxies, synthesizing information from search results 1.10 and 1.19, while avoiding confusion between PAcBA and N-(4-acetamidobenzoyl)-L-glutamic acid.
Optimization
Technical Support Center: N-(4-acetamidobenzoyl)-L-glutamic acid Standards
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(4-acetamidobenzoyl)-L-glutamic acid standards. Here, you will find in-depth troubleshooting advice...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(4-acetamidobenzoyl)-L-glutamic acid standards. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows. The information provided is grounded in established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your results.
I. Critical Storage and Handling of Standards
Proper storage and handling are paramount to maintaining the integrity of your N-(4-acetamidobenzoyl)-L-glutamic acid standards. Improper conditions can lead to degradation, affecting the accuracy of your experimental outcomes.
Question: What are the optimal long-term storage conditions for solid N-(4-acetamidobenzoyl)-L-glutamic acid?
For maximal stability, solid N-(4-acetamidobenzoyl)-L-glutamic acid should be stored at -20°C or lower .[1][2] It is crucial to store the compound in a tightly sealed container to prevent moisture absorption. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.[3]
Question: How should I handle the solid standard upon receiving it and before use?
Upon receipt, equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid, which can lead to hydrolysis. Handle the solid in a clean, dry environment. Use dedicated spatulas and weighing boats to avoid cross-contamination.
Question: What is the recommended procedure for preparing stock solutions?
N-(4-acetamidobenzoyl)-L-glutamic acid is soluble in organic solvents like DMSO and methanol.[2] To prepare a stock solution, dissolve the solid in the desired solvent. For instance, a 1 mg/mL stock solution can be prepared in DMSO. For aqueous applications, further dilutions should be made into the appropriate buffer or mobile phase. It is not recommended to store aqueous solutions for more than one day.[3]
Question: How stable are stock solutions of N-(4-acetamidobenzoyl)-L-glutamic acid?
Stock solutions in anhydrous organic solvents like DMSO are significantly more stable than aqueous solutions. For a related compound, N-(4-aminobenzoyl)-L-glutamic acid, stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C. A similar stability profile can be expected for N-(4-acetamidobenzoyl)-L-glutamic acid. Avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation. Aliquoting the stock solution into single-use vials is highly recommended.
Storage Condition
Solid Standard
Stock Solution (in DMSO)
Aqueous Solution
Temperature
-20°C or below
-80°C (up to 6 months) or -20°C (up to 1 month)
2-8°C (use within 24 hours)
Atmosphere
Dry, inert gas recommended
Inert gas overlay recommended
N/A
Light
Protect from light
Protect from light
Protect from light
II. Troubleshooting Experimental Issues
This section addresses common problems that may arise during the use of N-(4-acetamidobenzoyl)-L-glutamic acid standards in analytical methods such as HPLC and LC-MS.
Question: I am observing peak tailing or poor peak shape in my chromatogram. What could be the cause?
Poor peak shape can be attributed to several factors:
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your standard.
Secondary Interactions: The glutamic acid moiety has two carboxylic acid groups and an amide linkage, which can interact with active sites on the column stationary phase. Ensure your mobile phase pH is appropriate to control the ionization state of the analyte. Using a high-purity silica-based column or a column with end-capping can minimize these interactions.
Contamination: A contaminated guard column or analytical column can also cause peak distortion. Flush the column with a strong solvent or replace the guard column.
Question: My analytical results are inconsistent and show poor reproducibility. What should I investigate?
Inconsistent results often stem from issues with the standard's integrity or the experimental workflow.
Standard Degradation: As discussed, improper storage or handling can lead to degradation. Prepare fresh dilutions from a new aliquot of your stock solution.
Pipetting Errors: Ensure your pipettes are calibrated and that you are using them correctly, especially when preparing serial dilutions.
Inconsistent Sample Preparation: Forgetting to equilibrate solutions to room temperature or variations in incubation times can introduce variability.
Workflow for Preparing and Using Standards
Caption: Recommended workflow for the preparation and use of N-(4-acetamidobenzoyl)-L-glutamic acid standards.
Question: I suspect my standard has degraded. What are the likely degradation products?
Based on the structure of N-(4-acetamidobenzoyl)-L-glutamic acid, two primary degradation pathways are of concern:
Hydrolysis of the Amide Bonds: The molecule has two amide bonds. The benzoyl-glutamic acid linkage and the acetamido group can both be susceptible to hydrolysis, especially under strong acidic or basic conditions.[3][4][5][6] This would result in the formation of 4-acetamidobenzoic acid and glutamic acid, or 4-aminobenzoyl-L-glutamic acid and acetic acid.
Cyclization of the Glutamic Acid Moiety: Under acidic conditions, N-benzoylglutamic acid is known to undergo cyclization to form pyroglutamic acid.[3][4] This is a common reaction for N-acylated glutamic acid derivatives.
Potential Degradation Pathways
Caption: Potential degradation pathways for N-(4-acetamidobenzoyl)-L-glutamic acid.
III. Frequently Asked Questions (FAQs)
Q1: Can I store my N-(4-acetamidobenzoyl)-L-glutamic acid standard at 4°C for short-term use?
While short-term storage of the solid at 4°C for a few days is unlikely to cause significant degradation, it is not recommended as a standard practice. For optimal stability, always store the solid at -20°C or below.
Q2: Is N-(4-acetamidobenzoyl)-L-glutamic acid light-sensitive?
While not explicitly stated for this specific compound in all sources, many complex organic molecules, especially those with aromatic rings, can be sensitive to light. It is good laboratory practice to store the solid and its solutions protected from light, for example, by using amber vials or storing them in a dark container.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
Standard laboratory PPE, including safety glasses, a lab coat, and gloves, should be worn when handling N-(4-acetamidobenzoyl)-L-glutamic acid. If there is a risk of generating dust, a dust mask or respirator should be used.
Q4: How can I confirm the identity and purity of my standard?
The identity and purity of the standard should be verified by the supplier's Certificate of Analysis (CoA). The CoA will typically provide data from techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of the compound.
References
Capindale, J. B., & Fan, H. S. (1967). The hydrolysis of some N-benzoylamino acids in dilute mineral acid. Canadian Journal of Chemistry, 45(16), 1921-1926. [Link]
Chen, X., & Yuan, H. (2003). Modeling the Reaction Mechanisms of the Amide Hydrolysis in an N-(o-Carboxybenzoyl)-l-amino Acid. Journal of the American Chemical Society, 125(25), 7772–7779. [Link]